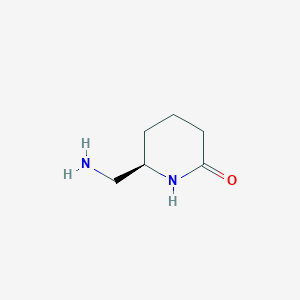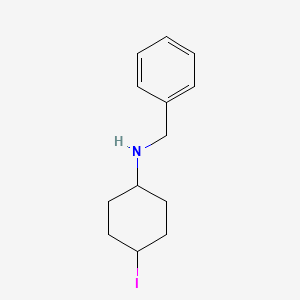
(6R)-6-(aminomethyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6R)-6-(aminomethyl)piperidin-2-one is a chiral compound with a piperidinone backbone. Compounds with piperidinone structures are often found in various pharmacologically active molecules and are of significant interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-6-(aminomethyl)piperidin-2-one typically involves the following steps:
Starting Material: The synthesis often begins with a suitable piperidine derivative.
Functional Group Introduction: Introduction of the aminomethyl group can be achieved through reductive amination or other suitable methods.
Chirality Induction: The (6R) configuration can be introduced using chiral catalysts or starting materials.
Industrial Production Methods
Industrial production methods may involve:
Catalytic Hydrogenation: Using metal catalysts to achieve the desired reduction.
Enzymatic Resolution: Employing enzymes to selectively produce the (6R) enantiomer.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation to form corresponding oxo derivatives.
Reduction: Reduction reactions can further modify the aminomethyl group.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinone derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Medicine: Potential use in drug development for its pharmacological properties.
Industry: Utilized in the synthesis of fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of (6R)-6-(aminomethyl)piperidin-2-one involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Modulation: Interacting with receptors to modulate their activity.
Pathway Involvement: Participating in biochemical pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
(6S)-6-(aminomethyl)piperidin-2-one: The enantiomer of the compound with different stereochemistry.
Piperidin-2-one: The parent compound without the aminomethyl group.
N-Methylpiperidin-2-one: A derivative with a methyl group on the nitrogen.
Uniqueness
(6R)-6-(aminomethyl)piperidin-2-one is unique due to its specific chiral configuration and functional groups, which may impart distinct pharmacological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C6H12N2O |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(6R)-6-(aminomethyl)piperidin-2-one |
InChI |
InChI=1S/C6H12N2O/c7-4-5-2-1-3-6(9)8-5/h5H,1-4,7H2,(H,8,9)/t5-/m1/s1 |
InChI Key |
KHOKAABYNKJTSO-RXMQYKEDSA-N |
Isomeric SMILES |
C1C[C@@H](NC(=O)C1)CN |
Canonical SMILES |
C1CC(NC(=O)C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid](/img/structure/B12280255.png)
![1-Iodobicyclo[1.1.1]pentane](/img/structure/B12280259.png)
![Methyl 2-(Cbz-amino)-2-[1,1-dioxidodihydro-2H-thiopyran-4(3H)-ylidene]acetate](/img/structure/B12280263.png)


![2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12280280.png)

![Sodium;6-[(2-carboxy-2-thiophen-3-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12280294.png)

![Benzyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate](/img/structure/B12280306.png)
![(3S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B12280311.png)
![(2Z)-1,3,3-trimethyl-2-[(2Z)-2-[2-phenyl-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole;tetrafluoroborate](/img/structure/B12280312.png)
![Hexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B12280320.png)

